Home > Products > Screening Compounds P85059 > ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE -

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Catalog Number: EVT-4094036
CAS Number:
Molecular Formula: C23H20Cl2N2O4S
Molecular Weight: 491.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides (9a-f)

  • Compound Description: These compounds are a series of thiophene-2-carboxamides containing a benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl moiety. The synthesis of this series of compounds involves a multi-step process starting from 3-aminothiophene-2-caroxamide. These compounds were characterized by IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis. Biological evaluation and docking studies were also conducted. []

Carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol Morpholine/Piperidine/4-methyl piperizine-carboxamides (9g-i)

    3-[2-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxyindazole (DY-9836)

    • Compound Description: DY-9836 is a novel calmodulin antagonist studied for its therapeutic potential in ameliorating phenylephrine-induced cardiomyocyte injury. It demonstrated promising results in inhibiting superoxide generation and rescuing hypertrophied cardiomyocytes from injury. []

    Methyl [(3R,7S)-7-{[5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonyl]amino}-3-methyl-2-oxo-2,3,4,5,6,7-hexahydro-1H-12,8-(metheno)-1,9-benzodiazacyclotetradecin-15-yl]carbamate

    • Compound Description: This compound is a potent and selective factor XIa (FXIa) inhibitor, part of a series of imidazole-based macrocycles being researched for their anticoagulant properties. The development of this compound addressed the challenge of creating orally bioavailable FXIa inhibitors. []

    Ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbonyl)-2-(phenylamino)thiophene-3-carboxylate

    • Compound Description: The crystal structure of this compound was determined, revealing its triclinic crystal system and P-1 space group. The detailed structural information obtained from the study contributes to understanding its properties and potential applications. []

    (4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic acid

    • Compound Description: This compound has been researched for its pharmaceutical potential, with particular attention paid to its various polymorphic forms. These forms, denoted as Form 1 and Form 2, have been characterized and studied for their potential use in pharmaceutical compositions. [, , , ]

    4-{((7-chloro-3-methoxycarbonyloxycarbonyl-2-methyl-4-oxo-1,2,3,4-tetrahydro-phenothiazine-10yl)-phenyl-methyl)-amino}-benzoic acid

    • Compound Description: This compound is part of a series of novel compounds incorporating a phenothiazine ring. The synthesis involves a multistep process starting from 4-chlorophenylamine. Characterization of these compounds was performed using melting point determination, IR, NMR, and Mass Spectroscopy. []

    4-Amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid

    • Compound Description: This compound is a key intermediate in the synthesis of prucalopride, a medication used to treat chronic constipation. The compound's synthesis involves a cyclization reaction followed by chlorination and hydrolysis. []

    1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives

    • Compound Description: These derivatives are a class of compounds synthesized and evaluated for their anticancer activity, particularly against the breast cancer cell line MCF-7. Several compounds within this series showed significant anticancer activity compared to the reference compound Doxorubicin. []

    (1S-(1a,2b,3b,4a(S*)))-4-(7-((1-(3-Chloro-2-thienyl)methyl)propyl)amino)-3H-imidazo[4,5-b]pyridin-3-yl)-N-ethyl-2,3-dihydroxycyclopentanecarboxamide

    • Compound Description: The compound is the subject of patent literature describing its synthesis and the preparation of its intermediates. The patent highlights procedures and methodologies related to the compound's production, emphasizing its potential pharmaceutical importance. [, ]

    3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

    • Compound Description: This compound is a potential genotoxic impurity that can arise during the synthesis of Osimertinib mesylate, an antineoplastic agent. A highly sensitive UPLC-QDa method was developed for its trace-level quantification in Osimertinib mesylate. []

    4‐Amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐[(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride (14C‐batanopride)

    • Compound Description: 14C‐batanopride is a radiolabeled analog of the antiemetic drug Batanopride. It was synthesized and used in studies to investigate the metabolic fate and pharmacokinetic properties of Batanopride. []

    7-Chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c), 2-(3-bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (10e), 2-{4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (14e) and 2-{3-bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (15e)

    • Compound Description: These compounds are quinoline-benzimidazole hybrids containing triazole-methyl-phenoxy linkers. They were synthesized and tested for their antiproliferative activity against various cancer cell lines. Some of them exhibited potent and selective inhibition of lymphoma cell growth. []

    7β-[D-2-(aryl)-2-[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl amino] acetamido]-7α-formamidoceph-3-em-4-carboxylate derivatives

    • Compound Description: This group comprises a series of 7α-formamidocephalosporins with aryl substitutions at the 7β position. These compounds were synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. []

    2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate (ML10302) and 2-[(3S)-3-Hydroxypiperidino]ethyl 4-amino-5-chloro-2-methoxybenzoate (SR59768)

    • Compound Description: ML10302 and SR59768 are two esters of 4-amino-5-chloro-2-methoxybenzoic acid and are classified as selective 5-hydroxytryptamine-4 (5-HT4) receptor agonists. They were investigated for their prokinetic effects in the canine duodenum and jejunum and compared to cisapride. []

    2-(3,4-Dichloroanilino)-7-(((dialkylamino)alkyl)amino)-5-methyl-s-triazolo(1,5-a)pyrimidines

    • Compound Description: This series of s-triazolo[1,5-α]pyrimidines were synthesized and evaluated for their antimalarial activity against Plasmodium berghei in mice. [, ]

    1-[5'-{(2-benzothiazolylthio)methyl}-1',3',4'-thiadiazol-2'-yl]-4-substituted-3-chloro-2-azetidinones

    • Compound Description: This series of compounds were synthesized and screened for their antifungal and antibacterial activities. These compounds demonstrated mild to pronounced activity against selected pathogens. []

    4-Amino-5-chloro-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]-2-methoxybenzamide (TKS159)

    • Compound Description: TKS159 is a novel gastroprokinetic agent with its absolute configuration determined by X-ray crystallography. []

    N-[(2RS,3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

    • Compound Description: YM-09151-2 is a potent neuroleptic agent. Both [carbonyl-14C]YM-09151-2 and (methoxy-d3)YM-09151-2 were synthesized for metabolic and pharmacokinetic studies. []

    Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate

    • Compound Description: This sulfur-containing 1,4-dihydropyridine derivative was synthesized and evaluated for its hepatoprotective effects in vivo on rats with CCl4-induced liver damage. The compound showed a good hepatoprotective effect and was considered a candidate for further preclinical studies. []

    Ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate

    • Compound Description: The crystal structure of this thiophene-containing compound was determined, revealing its molecular packing and hydrogen bond interactions. []

    N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-[5({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]quinazolin-4-amine

    • Compound Description: This compound is a reversible, selective inhibitor of the intracellular tyrosine kinase receptor of the epidermal growth factor. It's used in pharmaceutical compositions for treating advanced or metastatic breast cancer. [, , , ]

    Salts [III, IV] and amides [V, V.HCl] of 2-[5-chloro-4-methyl-2-[(5-amino-s-triazol-3-yl)aminosulphonyl]phenylthio]alkanoic acids, as well as 5-amino-2-[2-(2,4-dimethylpiperidino)ethyl]-3-[4-chloro-2-[2-(2,6-dimethylpiperidino)ethylthio]-5-methylbenzenesulphonylimino]-1-methyl-delta 4-1,2,4-triazoline dihydrochloride [X] and 5-(amino-, 4-chloroanilino- or 3,4,5-trimethoxyanilino)-1,2-di[2-(2,6-dimethylpiperidino)ethyl]-3-(4-chloro-2-[2-(2,6-dimethylpiperidino)ethylthio]-5-methylbenzenesulphonylimino)-delta 4-1,2,4-triazoline trihydrochlorides [XI-XIII]

    • Compound Description: These compounds are derivatives of 2-mercaptobenzenesulphonamide synthesized and studied for their cardiovascular effects. Compound XI showed promising antiarrhythmic activity compared to quinidine and procainamide. []

    3-chloro-4-(substituted phenyl)-1-{[2-(4-methyl-2-aminothiazolyl)-ethyl]-amino}-2-azetidinones (4a–j)

    • Compound Description: This series of 2-oxoazetidine derivatives of 2-amino-5-methyl-thiazole were synthesized and evaluated for their antimicrobial and anti-tubercular activities. []

    3-[6-(2-amino-ethoxy)-3-methyl-5-(3-morpholin-4-yl-propionyl)-benzofuran-2 carbonyl]-chromen-2-one

    • Compound Description: This benzofuran derivative was synthesized under microwave irradiation, showcasing an efficient approach to its preparation. []

    8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl) phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione

    • Compound Description: This compound, featuring a complex spirocyclic structure, was synthesized and characterized, expanding the library of novel chemical entities. []

    -{amino}pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one

    • Compound Description: This compound, with a complex pentacyclic structure, was synthesized and characterized, contributing to the understanding of its structural properties and potential applications. []

    1-Antipyryl-5-arylamino-4-aroyl-3-hydroxy-5-methoxycarbonyl-1H-pyrrol-2-ones

    • Compound Description: These compounds were synthesized via the reaction of 1-antipyryl-4-aroyl-5-methoxycarbonyl-1H-pyrrole-2,3-diones with aromatic amines. Their structures were characterized using NMR and IR spectroscopy. These compounds are potential candidates for evaluating various biological activities. []

    4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid

    • Compound Description: This compound is a herbicide, and its synergistic herbicidal activity is enhanced when combined with halosulfuron-methyl, pyrazosulfuron-ethyl, and esprocarb. []

    2-(6-Chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide

    • Compound Description: The preparation method of this thiazolecarboxamide derivative is detailed, highlighting its potential use or importance as a chemical entity. []

    3-(1,2,3-Benzotriazolylmethyl)-4-(3-chloro-4-substituted aryl-2-oxo-azetidine)-5-mercapto-1,2,4-triazoles

    • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial and antifungal activity. []

    5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one

    • Compound Description: This compound, a hybrid molecule incorporating both N-aminorhodanine and isatin moieties, was synthesized as a potential kinase inhibitor. The synthesis involved a one-pot multi-component reaction, highlighting an efficient synthetic strategy. []

    2-(N-Benzyl-N-(ethoxycarbonyl-1-ethyl)methylamino)-3-chloro-3-phenyl propionate d'ethyle

    • Compound Description: The crystal structure of this compound was solved, revealing its triclinic crystal system and providing insights into its molecular geometry and packing arrangement. []

    4-Amino-5-chloro-2-ethoxy-3-hydroxybenzamides

    • Compound Description: These compounds are metabolites of the gastroprokinetic agent mosapride. Their synthesis and serotonin-4 receptor binding affinity were investigated. []

    Properties

    Product Name

    ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

    IUPAC Name

    ethyl 2-[(3-chlorobenzoyl)amino]-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

    Molecular Formula

    C23H20Cl2N2O4S

    Molecular Weight

    491.4 g/mol

    InChI

    InChI=1S/C23H20Cl2N2O4S/c1-4-31-23(30)18-13(3)19(21(29)26-17-10-6-9-16(25)12(17)2)32-22(18)27-20(28)14-7-5-8-15(24)11-14/h5-11H,4H2,1-3H3,(H,26,29)(H,27,28)

    InChI Key

    RTDXJVVCHFVKML-UHFFFAOYSA-N

    SMILES

    CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C3=CC(=CC=C3)Cl

    Canonical SMILES

    CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C3=CC(=CC=C3)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.